molecular formula C17H15NO3 B056177 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 115732-15-5

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No.: B056177
CAS No.: 115732-15-5
M. Wt: 281.3 g/mol
InChI Key: QBBPKILWLZTVIC-UHFFFAOYSA-N
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Description

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a complex organic compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with benzoyl chloride under specific conditions . Another approach includes the use of catalytic amounts of toluene-p-sulfonic acid in dichloromethane to afford the corresponding tetrahydroisoquinolines with high yield . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be compared with other similar compounds in the isoquinoline family, such as:

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound lacks the benzoyl group, which may result in different biological activities and chemical properties.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBPKILWLZTVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared according to Hein et. al., J. Amer. Chem. Soc.; 1962, 84, 4487-4494, incorporated by reference herein in its entirety. Thus, a slurry of 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride (20.3 g, 95 mmol) in 2N NaOH (150 ml) was treated with benzoyl chloride (13.4 ml, 114 mmol) dropwise over 30 minutes. The mixture was stirred a further 1.5 hours, acidified to pH 2-3 (4N HCl), and extracted with ethyl acetate. The organic phase was washed with water and brine, dried over anhydrous magnesium sulfate, filtered and concentrated to afford 16.4 g (61) of the title compound following recrystallization (acetone/water); MS: 280 m/z (M-H)-.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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